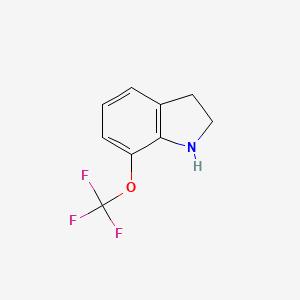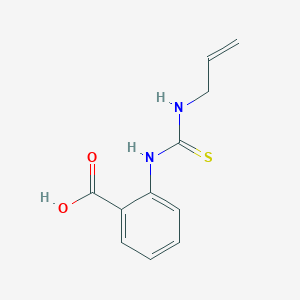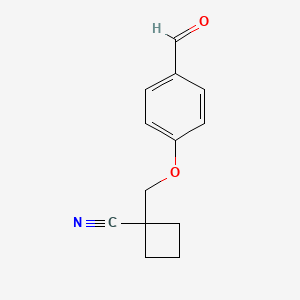
Boc-Dbu(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Dbu(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of the amino acid with protective groups attached to the amino and carboxyl groups. The Boc group protects the amino group, while the Fmoc group protects the carboxyl group. This compound is essential in the synthesis of peptides, as it allows for the selective deprotection and coupling of amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dbu(Fmoc)-OH involves the protection of the amino and carboxyl groups of the amino acid. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Dbu(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and substitution reactions.
Common Reagents and Conditions
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is removed using piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Coupling: The amino group of this compound can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which are used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Boc-Dbu(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology and medicine, peptides synthesized using this compound are used as therapeutic agents, diagnostic tools, and in vaccine development. In the industry, these peptides are used in the development of new materials, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of Boc-Dbu(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of amino acids. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group protects the carboxyl group, allowing for the selective deprotection and coupling of amino acids in a specific sequence. The deprotection of the Boc and Fmoc groups is achieved using specific reagents, which selectively remove the protective groups without affecting the rest of the molecule.
Vergleich Mit ähnlichen Verbindungen
Boc-Dbu(Fmoc)-OH is similar to other amino acid derivatives used in peptide synthesis, such as Boc-Ala(Fmoc)-OH and Boc-Gly(Fmoc)-OH. this compound is unique in its ability to provide selective protection and deprotection of the amino and carboxyl groups, allowing for the synthesis of peptides with specific sequences. Similar compounds include:
- Boc-Ala(Fmoc)-OH
- Boc-Gly(Fmoc)-OH
- Boc-Val(Fmoc)-OH
These compounds also provide selective protection and deprotection of the amino and carboxyl groups, but this compound is preferred for its efficiency and ease of use in peptide synthesis.
Eigenschaften
Molekularformel |
C24H28N2O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 |
InChI-Schlüssel |
FSCCIFFKRBHSLF-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)


![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)



![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)


